molecular formula C9H12ClNO B15303339 (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Cat. No.: B15303339
M. Wt: 185.65 g/mol
InChI Key: URMVZRDREQXIPA-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzoxazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the benzoxazine ring, leading to a wide range of derivatives.

Scientific Research Applications

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, protein interactions, and cellular signaling pathways.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R)-2,4-dimethylazetidine hydrochloride
  • (1R,2R)-2-Aminocyclohexanol hydrochloride
  • (1S,2R)-(+)-Ephedrine Hydrochloride

Uniqueness

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific structural features and reactivity. The presence of the benzoxazine ring imparts distinct chemical and physical properties, making it suitable for various applications in research and industry. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c1-7-6-10-8-4-2-3-5-9(8)11-7;/h2-5,7,10H,6H2,1H3;1H/t7-;/m1./s1

InChI Key

URMVZRDREQXIPA-OGFXRTJISA-N

Isomeric SMILES

C[C@@H]1CNC2=CC=CC=C2O1.Cl

Canonical SMILES

CC1CNC2=CC=CC=C2O1.Cl

Origin of Product

United States

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